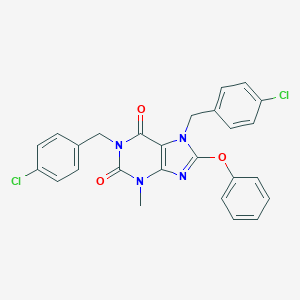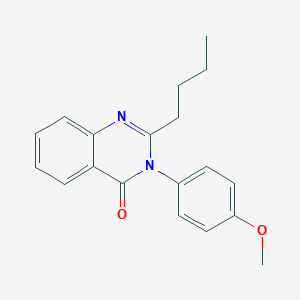![molecular formula C25H21ClN2O4 B295525 4-{2-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295525.png)
4-{2-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as CPPB, is a pyrazolidinedione derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPB is a potent and selective antagonist of the prostaglandin E2 subtype EP3 receptor, which is involved in various physiological and pathological processes.
Mechanism of Action
The EP3 receptor is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and fever. CPPB acts as a competitive antagonist of the EP3 receptor, blocking its activation by prostaglandin E2. This results in a reduction in the downstream signaling pathways and physiological effects mediated by the EP3 receptor.
Biochemical and Physiological Effects
Studies have shown that CPPB has potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer. In addition, CPPB has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
CPPB has several advantages as a research tool, including its high potency and selectivity for the EP3 receptor, which allows for precise targeting of this receptor in various experimental settings. However, its limited solubility in aqueous solutions and potential toxicity at high doses may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on CPPB. One area of interest is the development of novel drugs based on CPPB for the treatment of various diseases, including cancer, inflammation, and pain. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of CPPB, which may provide insights into the development of new therapeutic targets. Finally, the use of CPPB as a research tool in various experimental settings, including animal models and cell culture systems, may lead to new discoveries in the field of pharmacology and drug development.
Synthesis Methods
CPPB can be synthesized through a multi-step process, starting with the reaction of 4-chlorophenol with propargyl bromide to obtain 4-chlorophenylpropargyl ether. This intermediate is then reacted with 3-bromo-1-chloropropane to form 3-(4-chlorophenoxy)propyl propargyl ether. The final step involves the reaction of 3-(4-chlorophenoxy)propyl propargyl ether with 2-hydroxy-1,4-phenylenediacetone to obtain CPPB.
Scientific Research Applications
CPPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its ability to selectively target the EP3 receptor makes it a promising candidate for the development of novel drugs with fewer side effects than currently available treatments.
Properties
Molecular Formula |
C25H21ClN2O4 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(4E)-4-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-11-13-21(14-12-19)31-15-6-16-32-23-10-5-4-7-18(23)17-22-24(29)27-28(25(22)30)20-8-2-1-3-9-20/h1-5,7-14,17H,6,15-16H2,(H,27,29)/b22-17+ |
InChI Key |
SWJRUCFPYDZIMR-OQKWZONESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCCCOC4=CC=C(C=C4)Cl)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)

![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)



![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)
